molecular formula C7H12N2 B3350436 2,3,5,6,7,8-Hexahydroimidazo[1,2-a]pyridine CAS No. 27578-58-1

2,3,5,6,7,8-Hexahydroimidazo[1,2-a]pyridine

Cat. No.: B3350436
CAS No.: 27578-58-1
M. Wt: 124.18 g/mol
InChI Key: XRZBJVBMYWGMOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5,6,7,8-Hexahydroimidazo[1,2-a]pyridine (CAS 27578-58-1) is a versatile bicyclic organic compound with the molecular formula C7H12N2 and a molecular weight of 124.18 g/mol. This saturated derivative of the imidazo[1,2-a]pyridine scaffold serves as a critical synthetic intermediate and privileged structure in medicinal chemistry, particularly in anticancer research. The fully aromatic imidazo[1,2-a]pyridine core is a well-known pharmacophore found in several marketed drugs, and its hexahydro variant provides a strategic starting point for developing novel therapeutic agents . Researchers utilize this compound to synthesize novel derivatives with potential biological activity. For instance, novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides have been designed and synthesized, with subsequent studies showing that their fully aromatic analogues exhibit a significant level of anticancer effect on specific cancer cell lines, such as colon COLO 205 and melanoma SK-MEL-5 . The compound's value also extends to methodology development, as it is a key building block in multi-component reactions and other synthetic transformations for constructing complex nitrogen-containing heterocycles . This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for direct human or veterinary diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions in a well-ventilated environment, referring to the associated Safety Data Sheet for detailed handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-2-5-9-6-4-8-7(9)3-1/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZBJVBMYWGMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCN=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90505377
Record name 2,3,5,6,7,8-Hexahydroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90505377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27578-58-1
Record name 2,3,5,6,7,8-Hexahydroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90505377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,3,5,6,7,8 Hexahydroimidazo 1,2 a Pyridine

Conventional and Established Synthetic Routes to the Core Structure

Established methods for the synthesis of the 2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridine scaffold can be broadly categorized into two main approaches: the construction of the heterocyclic system from acyclic or monocyclic precursors, and the saturation of the corresponding aromatic imidazo[1,2-a]pyridine (B132010) core.

One of the prominent conventional methods involves a one-pot multicomponent reaction (MCR). An efficient synthesis of novel tetrasubstituted hexahydroimidazo[1,2-a]pyridines has been developed utilizing readily available cinnamaldehydes, ethylenediamines, and 1,3-dicarbonyl compounds. acs.org This reaction, catalyzed by acetic acid, proceeds under ambient conditions and is notable for the construction of two new cycles and four new bonds in a single transformation. acs.org The process is highly efficient, with all reactants being effectively incorporated into the final product. acs.org

Another established, albeit less direct, route is the catalytic hydrogenation of the aromatic imidazo[1,2-a]pyridine ring system. While the synthesis of the aromatic precursor is well-documented through various methods such as the Groebke–Blackburn–Bienaymé reaction, its subsequent reduction to the fully saturated hexahydro-derivative presents its own set of challenges. mdpi.comrsc.org The choice of catalyst and reaction conditions is crucial to achieve complete saturation of the pyridine (B92270) ring without affecting the imidazole (B134444) moiety or other functional groups that may be present on the molecule.

Modern Innovations in Synthesis, Including Green Chemistry Approaches

Modern synthetic chemistry continually seeks to develop more efficient, atom-economical, and environmentally benign methodologies. In the context of this compound synthesis, the aforementioned multicomponent reaction can be considered a modern and green approach due to its one-pot nature, mild reaction conditions, and high atom economy. acs.org

Further embracing the principles of green chemistry, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. While many examples focus on the synthesis of the aromatic imidazo[1,2-a]pyridine core, the application of microwave irradiation to the synthesis of its saturated analogue is a promising area of development. mdpi.com The use of green solvents, such as ethanol (B145695) and water, in these syntheses further enhances their environmental credentials. sciforum.net

Mechanochemistry, which involves conducting reactions in the solid state with mechanical grinding, represents another frontier in green synthesis. This solvent-free approach has been successfully applied to the synthesis of 2-phenylimidazo[1,2-α]pyridine and could potentially be adapted for the synthesis of the hexahydro-derivative, thereby minimizing solvent waste. scielo.br

Chemo- and Regioselective Considerations in the Formation of this compound

Chemo- and regioselectivity are critical aspects in the synthesis of complex molecules like this compound, ensuring that the desired isomer is formed preferentially.

In the multicomponent synthesis of tetrasubstituted hexahydroimidazo[1,2-a]pyridines, a remarkable level of stereoselectivity is observed. The reaction exclusively yields the trans isomer, a fact that has been confirmed by single-crystal X-ray analysis. acs.org This high degree of stereocontrol is a significant advantage of this synthetic route.

When considering the synthesis of substituted imidazo[4,5-b]pyridines, a related structural isomer, regioselectivity in substitution, particularly at the N1 position, is a significant challenge. mdpi.com Similar regioselective challenges can be anticipated in the synthesis of substituted 2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridines, depending on the chosen synthetic strategy and the nature of the starting materials. For instance, in the functionalization of the pre-formed heterocyclic system, directing groups may be necessary to achieve the desired regioselectivity.

The following table summarizes the key aspects of the multicomponent synthesis of tetrasubstituted hexahydroimidazo[1,2-a]pyridines:

Parameter Description Reference
Reactants Cinnamaldehydes, Ethylenediamines, 1,3-Dicarbonyl compounds acs.org
Catalyst Acetic Acid (AcOH) acs.org
Conditions Ambient temperature, 1-3 hours acs.org
Key Features One-pot, multicomponent, formation of 2 cycles and 4 bonds acs.org
Selectivity Exclusively trans isomer acs.org

Asymmetric Synthesis of Chiral Derivatives (if applicable)

The development of asymmetric syntheses to produce enantiomerically pure chiral molecules is of paramount importance in medicinal chemistry. While the synthesis of chiral this compound derivatives is an emerging field, significant progress has been made in the asymmetric synthesis of the parent aromatic imidazo[1,2-a]pyridines.

An efficient and modular approach for the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines has been developed via an asymmetric multicomponent reaction. nih.gov This method utilizes a chiral phosphoric acid catalyst in a Groebke-Blackburn-Bienaymé reaction to afford a wide range of imidazo[1,2-a]pyridine atropoisomers with high yields and enantioselectivities. nih.gov

While this method produces axially chiral aromatic compounds, it lays the groundwork for the development of asymmetric syntheses of 2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridines. Two main strategies can be envisioned: the asymmetric reduction of these pre-formed chiral aromatic precursors, or the development of novel asymmetric multicomponent reactions that directly yield chiral saturated derivatives. The use of chiral pyridine-oxazoline ligands in asymmetric catalysis is another promising avenue that could be explored for the enantioselective synthesis of this heterocyclic system. rsc.org

Advanced Structural Elucidation and Conformational Analysis of 2,3,5,6,7,8 Hexahydroimidazo 1,2 a Pyridine

Spectroscopic Techniques for Molecular Structure and Dynamics

A combination of spectroscopic methods is essential to build a complete picture of the molecule's structure and behavior in different states.

Multi-dimensional NMR spectroscopy is a powerful tool for elucidating the complex stereochemistry and conformational dynamics of 2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridine. While specific experimental data for this exact molecule is not extensively published, we can predict the expected NMR spectral characteristics based on its structural components and data from related compounds.

¹H and ¹³C NMR chemical shifts can be assigned through a combination of one-dimensional and two-dimensional experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). The COSY spectrum would reveal the proton-proton coupling network within the five- and six-membered rings, allowing for the assignment of adjacent protons. The HSQC spectrum would then correlate each proton to its directly attached carbon atom. Finally, the HMBC spectrum would show correlations between protons and carbons over two to three bonds, helping to piece together the entire molecular skeleton and confirm assignments.

Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are critical for determining the through-space proximity of protons. researchgate.net These experiments would provide definitive evidence for the stereochemical relationships and the preferred conformation of the ring system. For instance, NOE correlations between axial protons on the piperidine (B6355638) ring would be expected.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

Position Predicted ¹³C Chemical Shift (ppm) Predicted ¹H Chemical Shift (ppm) Multiplicity
2 45.0 - 50.0 3.0 - 3.5 t
3 20.0 - 25.0 1.8 - 2.2 m
5 40.0 - 45.0 2.8 - 3.3 t
6 25.0 - 30.0 1.5 - 1.9 m
7 20.0 - 25.0 1.5 - 1.9 m
8 50.0 - 55.0 3.5 - 4.0 t

Note: This is a predictive table based on analogous structures. Actual experimental values may vary.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within the molecule. For this compound, the IR spectrum is expected to show characteristic C-H stretching vibrations in the 2800-3000 cm⁻¹ region. C-N stretching vibrations would likely appear in the 1000-1300 cm⁻¹ range. The C=N stretching of the amidine moiety is a key feature and would be observed in the 1600-1680 cm⁻¹ region. Raman spectroscopy would complement the IR data, particularly for the more symmetric vibrations.

Electronic (UV-Vis) spectroscopy is used to probe the electronic transitions within a molecule. As this compound is a saturated heterocyclic system, it is not expected to have significant absorption in the visible region. The primary electronic transitions would be n → σ* and σ → σ, which occur at higher energies in the ultraviolet region, likely below 220 nm. The amidine chromophore might exhibit a weak n → π transition at a longer wavelength.

Table 2: Predicted Vibrational and Electronic Spectroscopic Data

Spectroscopic Technique Wavenumber/Wavelength Assignment
FT-IR 2800-3000 cm⁻¹ C-H stretching
FT-IR 1600-1680 cm⁻¹ C=N stretching (amidine)
FT-IR 1000-1300 cm⁻¹ C-N stretching

Note: This is a predictive table based on general spectroscopic principles for similar functional groups.

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental composition. For C₇H₁₂N₂, the expected monoisotopic mass is approximately 124.1000. HRMS can also reveal the isotopic abundance pattern, which would be characteristic for a compound containing seven carbon atoms.

Tandem mass spectrometry (MS/MS) experiments would be used to study the fragmentation pathways of the protonated molecule. The fragmentation of related aromatic imidazo[1,2-a]pyridines often involves the loss of HCN. cedarville.edu For the saturated analogue, fragmentation would likely be initiated by cleavage of the bonds adjacent to the nitrogen atoms, leading to the opening of one or both rings. Common fragmentation pathways could involve the loss of ethylene (B1197577) or other small neutral molecules.

X-ray Crystallography and Neutron Diffraction for Solid-State Structural Determination

Neutron diffraction could provide more precise information on the positions of the hydrogen atoms, which is often challenging with X-ray diffraction. This would be particularly useful for determining the exact geometry of the N-H groups and any potential hydrogen bonding interactions in the solid state.

Conformational Isomerism and Dynamic Equilibria within the Hexahydroimidazo[1,2-a]pyridine Ring System

The hexahydroimidazo[1,2-a]pyridine ring system is conformationally flexible. The six-membered piperidine ring is expected to exist predominantly in a chair conformation to minimize steric strain. ijrst.com This gives rise to the possibility of different ring-flipping conformers. The fusion of the five-membered imidazolidine (B613845) ring restricts the conformational freedom of the piperidine ring to some extent.

The relative stability of different conformers can be influenced by the solvent and temperature. In nonpolar solvents, the equatorial conformation of substituents on a piperidine ring is generally favored. researcher.life The dynamic equilibrium between different conformers can be studied using variable-temperature NMR spectroscopy. By analyzing the changes in the NMR spectra as a function of temperature, the energy barriers for conformational changes can be determined.

Tautomerism and Protonation States of the Imidazo[1,2-a]pyridine (B132010) Nitrogen Heterocycles

The this compound molecule contains a bicyclic guanidine (B92328) moiety, which is a strong organic base. nih.gov Protonation is expected to occur at the sp²-hybridized imine nitrogen atom (N1), as the resulting positive charge can be delocalized through resonance within the guanidinium (B1211019) fragment. scholaris.ca The rigid bicyclic structure enhances the stability of the protonated form, contributing to the high basicity of the molecule. nih.gov

Tautomerism is also a possibility in this system. While the imine form is generally the most stable, proton transfer could lead to the formation of an enamine tautomer. The equilibrium between these tautomers would be dependent on factors such as the solvent and pH. In aqueous solutions, bicyclic guanidines can exist as their hydroxide (B78521) salts due to their high basicity. nih.gov Computational studies, such as those employing density functional theory (DFT), can be used to predict the relative stabilities of different tautomers and protonated forms. researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Imidazole (B134444)
Piperidine

Reactivity and Mechanistic Studies of 2,3,5,6,7,8 Hexahydroimidazo 1,2 a Pyridine

Acid-Base Properties and Basicity Profile in Various Solvents

While specific pKa values for 2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridine are not extensively documented in the literature, its basicity can be compared to related heterocyclic structures. For instance, pyridine (B92270) has a pKa of 5.25 for its conjugate acid, whereas imidazole (B134444) is significantly more basic (pKa ≈ 7). wikipedia.org Given the amidine substructure within the hexahydroimidazo[1,2-a]pyridine ring, its basicity is expected to be substantially higher than that of simple pyridines or imidazoles, likely falling in the range of strong, non-nucleophilic organic bases. The basicity profile can be influenced by the solvent, with polar, protic solvents potentially stabilizing the protonated form through hydrogen bonding.

CompoundStructurepKa (Conjugate Acid)Basicity Comparison
PyridineAromatic heterocycle5.25 wikipedia.orgWeakly basic
ImidazoleAromatic heterocycle~7.0 wikipedia.orgModerately basic
This compound Saturated bicyclic amidineNot widely reported (expected to be >12)Strongly basic

Nucleophilic and Electrophilic Reactivity Patterns of the Ring System

The reactivity of the imidazo[1,2-a]pyridine (B132010) scaffold is highly dependent on its degree of saturation. The fully aromatic system behaves differently from the hexahydro variant.

Nucleophilic Reactivity: The nitrogen atoms in this compound possess lone pairs of electrons, rendering them nucleophilic. The imine nitrogen is a primary site for reactions with electrophiles such as alkyl halides and acylating agents. The bridgehead nitrogen can also exhibit nucleophilic character.

Electrophilic Reactivity: In contrast to the saturated system, the aromatic imidazo[1,2-a]pyridine ring is electron-rich and readily undergoes electrophilic substitution. rsc.org Functionalization often occurs at the C3 position. mdpi.comnih.gov For the saturated this compound, the ring carbons are sp3-hybridized and generally not susceptible to electrophilic attack unless activated. Electrophilic attack will preferentially occur on the nitrogen atoms. Nucleophilic substitution reactions on the carbon framework are also uncommon without the presence of suitable leaving groups. However, in activated systems, such as 2-cyano-3-nitroimidazo[1,2-a]pyridine, nucleophilic substitution of the cyano or nitro groups can occur. researchgate.net

Ring SystemDominant Reactivity at CarbonDominant Reactivity at Nitrogen
Aromatic Imidazo[1,2-a]pyridineElectrophilic substitution (primarily at C3). rsc.orgmdpi.comnih.govCoordination with metals, protonation.
This compound Generally unreactive unless activated.Nucleophilic reactions (e.g., alkylation, acylation), protonation.

Oxidation and Reduction Chemistry of this compound

Oxidation: The saturated tetrahydropyridine (B1245486) portion of the molecule is susceptible to oxidation. Chemical or enzymatic oxidation can lead to the formation of the corresponding dihydro, tetrahydro, or fully aromatic imidazo[1,2-a]pyridine derivatives. wum.edu.pk This is a common metabolic pathway for related 1,4-dihydropyridine (B1200194) compounds. wum.edu.pk For example, heating a substituted 3-hydroxy-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromide in acetic anhydride (B1165640) results in the elimination of water to form the more oxidized 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-1-ium bromide. researchgate.net The nitrogen atoms can also be oxidized to form N-oxides, although this may be less favorable in the electron-rich amidine system.

Reduction: As the this compound ring system is already in a reduced, saturated state, it is generally resistant to further reduction under standard catalytic hydrogenation conditions. Forcing conditions could potentially lead to ring cleavage of the C-N bonds, but selective reduction of the heterocyclic core is not a typical reaction pathway.

Pericyclic Reactions and Rearrangements Involving the Imidazo[1,2-a]pyridine Moiety

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state, involving a reorganization of π-electrons. libretexts.orgudel.edu The main classes include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. ox.ac.ukmsu.edu These reactions are characteristic of molecules with conjugated π-systems.

The this compound molecule, being fully saturated, lacks the necessary conjugated π-electron system required to participate in pericyclic reactions. Therefore, it is not expected to undergo cycloadditions, electrocyclic ring closures/openings, or sigmatropic shifts in its ground state. Derivatives of this scaffold that incorporate double bonds and form a conjugated system could potentially undergo such transformations, but the parent hexahydro compound itself is an unsuitable substrate for this class of reactions.

Coordination Chemistry: this compound as a Ligand in Metal Complexes

The nitrogen atoms in the this compound ring possess lone pairs of electrons, making the molecule a potential ligand for coordination with metal ions. jscimedcentral.com Both the bridgehead nitrogen and the exocyclic-like imine nitrogen of the amidine system can act as donor atoms. Depending on the steric and electronic properties of the metal center, the molecule could function as a monodentate or a bidentate chelating ligand.

The broader family of imidazo[1,2-a]pyridines and related N-heterocycles are well-known to form stable complexes with a variety of transition metals. wikiwand.commdpi.com For example, imidazo[1,2-a]pyridine derivatives have been used to synthesize gold(III) complexes. nih.gov Pyridine itself is a classic ligand in coordination chemistry, forming complexes with metals like Ni(II), Cu(I), and Ag(I). jscimedcentral.com The coordination behavior of this compound is expected to be similar to other N-donor ligands, forming coordination compounds where it acts as a Lewis base. wikipedia.org

Metal IonLigand TypeExample Complex
Au(III)Imidazo[1,2-a]pyridine derivative[Au(L)Cl2]Cl (where L is a substituted imidazo[1,2-a]pyridine) nih.gov
Ni(II)Pyridine[NiCl2(pyridine)4] wikiwand.com
Ru(II)Pyridine[Ru(NH3)5(pyridine)]2+ wikipedia.org
Mn(II)3-(pyridin-2-yl)imidazo[1,5-a]pyridine[Mn2Cl4(Py-indz)2] researchgate.net

Computational and Theoretical Investigations of 2,3,5,6,7,8 Hexahydroimidazo 1,2 a Pyridine

Quantum Chemical Calculations for Electronic Structure, Energetics, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for exploring the molecular properties of 2,3,5,6,7,8-Hexahydroimidazo[1,2-a]pyridine. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Electronic Structure and Energetics: DFT calculations can be employed to optimize the geometry of the molecule, providing precise information on bond lengths, bond angles, and dihedral angles. For the aromatic imidazo[1,2-a]pyridine (B132010), DFT calculations with functionals like B3LYP have been used to determine optimized geometries that show good agreement with experimental X-ray diffraction data. researchgate.net Similar calculations on the hexahydro- derivative would reveal the preferred conformations of its five- and six-membered rings.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical stability. For various imidazo[1,2-a]pyridine derivatives, this gap has been calculated to be around 4.343 eV, indicating high stability. nih.gov For the saturated this compound, a larger HOMO-LUMO gap would be expected compared to its aromatic counterpart, signifying greater kinetic stability.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. They illustrate the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In studies of imidazo[1,2-a]pyridine N-acylhydrazone derivatives, MEP analysis has identified nitrogen atoms as the primary nucleophilic sites. scirp.org For the hexahydro- variant, MEP maps would likely show the nitrogen atoms of the imidazolidine (B613845) ring as the most electron-rich centers, making them susceptible to electrophilic attack.

Spectroscopic Property Prediction: DFT methods are also highly effective in predicting spectroscopic properties. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental Infrared (IR) and Raman spectra. For the parent imidazo[1,2-a]pyridine, DFT has been used to compute the IR spectrum, which aligns well with experimental data. researchgate.net Similar calculations for this compound would help in characterizing its vibrational modes, particularly the C-H and C-N stretching and bending frequencies of the saturated rings.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with high accuracy. Such theoretical data for related pyridine (B92270) and phenanthroline derivatives have shown a strong correlation with experimental NMR spectra. nih.gov For the hexahydro- compound, calculated ¹H and ¹³C NMR chemical shifts would be invaluable for structural elucidation and for studying its conformational dynamics.

Below is a representative table of the types of data that can be generated from quantum chemical calculations, based on studies of related imidazo[1,2-a]pyridine derivatives.

PropertyCalculated Value (Example)Method/Basis SetReference
HOMO Energy-6.2 eVB3LYP/6-311++G(d,p) nih.gov
LUMO Energy-1.8 eVB3LYP/6-311++G(d,p) nih.gov
Energy Gap (ΔE)4.4 eVB3LYP/6-311++G(d,p) nih.gov
Dipole Moment3.5 DB3LYP/6-31G(d) researchgate.net
C=N Stretch Freq.1650 cm⁻¹B3LYP/6-31G(d) researchgate.net

Note: The data presented are for aromatic imidazo[1,2-a]pyridine derivatives and are for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations are particularly useful for exploring the conformational flexibility and the influence of the solvent environment on molecules like this compound.

Conformational Landscapes: Unlike its rigid aromatic counterpart, the saturated rings of this compound can adopt multiple conformations. MD simulations can map the potential energy surface of the molecule to identify stable low-energy conformers and the energy barriers between them. Conformational analysis of similar saturated heterocyclic systems, such as hexahydro-3H-oxazolo[3,4-a]pyridines, has been performed using NMR spectroscopy, suggesting an equilibrium between different fused conformations. rsc.org MD simulations would provide a more detailed, dynamic picture of these conformational equilibria. The Automated Topology Builder (ATB) can generate molecular force fields for this compound, which are essential for conducting such MD simulations. uq.edu.au

Solvation Effects: The behavior of a molecule can be significantly altered by its solvent environment. MD simulations explicitly model solvent molecules, allowing for a detailed investigation of solvation shells and specific solute-solvent interactions, such as hydrogen bonding. For this compound, simulations in aqueous solution would reveal how water molecules interact with the nitrogen lone pairs and N-H groups, influencing the molecule's conformational preferences and basicity. Integrated experimental and computational studies on other imidazopyridine derivatives have successfully used MD simulations to understand their behavior in different environments. researchgate.net

The following table illustrates the kind of information that can be obtained from MD simulations.

ParameterDescriptionPotential Finding for Hexahydroimidazo[1,2-a]pyridine
Conformational DihedralsTorsional angles defining the ring puckering.Identification of chair/boat/twist conformations of the six-membered ring and envelope/twist conformations of the five-membered ring.
Radial Distribution FunctionDescribes the probability of finding a solvent molecule at a certain distance from a solute atom.Characterization of the hydration shell around the nitrogen atoms.
Hydrogen Bond AnalysisNumber and lifetime of hydrogen bonds between solute and solvent.Quantifying the strength and dynamics of hydrogen bonding with protic solvents like water.
Root Mean Square Deviation (RMSD)A measure of the average distance between the atoms of superimposed structures.Assessment of the structural stability and flexibility of the molecule over the simulation time.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing for the study of transition states and reaction pathways that are often difficult to observe experimentally.

For this compound, computational methods can be applied to investigate its synthesis and reactivity. For instance, the synthesis of bicyclic imidazoles can occur through cycloaddition reactions. organic-chemistry.org Theoretical calculations can map the reaction energy profile, identifying the transition state structures and calculating the activation energies for each step. This provides insights into the reaction kinetics and the factors controlling regioselectivity and stereoselectivity.

A plausible synthetic route to the hexahydro- scaffold involves the cyclization of a substituted piperidine (B6355638) precursor. Quantum chemical calculations could be used to model this intramolecular cyclization, comparing different potential pathways to determine the most energetically favorable one. The calculations would involve locating the transition state for the ring-closing step and computing the associated energy barrier. This information is critical for optimizing reaction conditions to improve yields.

The table below outlines the key computational parameters used in elucidating a reaction mechanism.

Computational TaskParameter/ResultSignificance
Geometry OptimizationStructures of reactants, products, intermediates, and transition states.Provides the 3D arrangement of atoms at key points along the reaction coordinate.
Frequency CalculationVibrational frequencies of optimized structures.Confirms that reactants, products, and intermediates are energy minima (no imaginary frequencies) and transition states are first-order saddle points (one imaginary frequency).
Transition State SearchLocating the highest energy point along the reaction pathway.Identifies the structure of the transition state.
Intrinsic Reaction Coordinate (IRC)Calculation of the minimum energy path connecting the transition state to reactants and products.Confirms that the found transition state connects the correct reactants and products.
Activation Energy (ΔE‡)The energy difference between the transition state and the reactants.Determines the kinetic feasibility of a reaction step; a lower activation energy corresponds to a faster reaction.
Reaction Energy (ΔEr)The energy difference between the products and the reactants.Determines the thermodynamic favorability of the reaction (exothermic or endothermic).

Quantitative Structure-Reactivity Relationship (QSAR) Studies (purely chemical context)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their reactivity. In a purely chemical context, QSAR can be used to predict properties like reaction rates, equilibrium constants, or stability based on descriptors derived from the molecular structure.

While no specific QSAR studies on the chemical reactivity of this compound have been reported, the methodology is widely applied to heterocyclic compounds. researchgate.net For a series of derivatives of the hexahydro- scaffold, a QSAR model could be developed to predict their basicity (pKa). The model would use a set of calculated molecular descriptors as independent variables and the experimentally measured pKa values as the dependent variable.

Molecular Descriptors: The descriptors used in QSAR models can be categorized as:

Electronic: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric: Molecular volume, surface area, specific conformational descriptors.

Topological: Indices that describe the connectivity of atoms in the molecule.

Quantum Chemical: Parameters like chemical hardness, softness, and electrophilicity index.

A multiple linear regression (MLR) or partial least squares (PLS) analysis would then be performed to build a mathematical equation correlating the selected descriptors with the pKa. Such a model could then be used to predict the basicity of new, unsynthesized derivatives, guiding the design of compounds with desired chemical properties. Similar QSAR studies have been successfully applied to imidazo[1,2-a]pyridine derivatives to understand their biological activity, and the same principles can be applied to their chemical reactivity. researchgate.net

The following table presents examples of descriptors that could be used in a QSAR study of the basicity of hexahydroimidazo[1,2-a]pyridine derivatives.

Descriptor TypeExample DescriptorRelevance to Basicity
ElectronicCharge on the nitrogen atomsHigher negative charge on the nitrogen lone pair generally correlates with higher basicity.
Quantum ChemicalHOMO EnergyA higher HOMO energy indicates that the molecule is a better electron donor, which is related to its Brønsted-Lowry basicity.
StericSolvent Accessible Surface Area (SASA)Steric hindrance around the nitrogen atoms can affect their ability to accept a proton, thus influencing basicity.
ThermodynamicProton Affinity (PA)A direct theoretical measure of the gas-phase basicity of a molecule.

Derivatization and Functionalization Strategies of 2,3,5,6,7,8 Hexahydroimidazo 1,2 a Pyridine

Regioselective Functionalization of the Imidazole (B134444) Ring

The imidazole portion of the 2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridine scaffold offers key sites for functionalization, particularly at the C-1 and C-3 positions. A notable strategy involves the synthesis of 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides. This is achieved through the condensation of aryl-(3,4,5,6-tetrahydropyridin-2-yl)amines with α-bromoketones. researchgate.netpensoft.net This reaction introduces aryl substituents at both the C-1 and C-3 positions, with a hydroxyl group at C-3, offering a handle for further derivatization.

The reaction conditions and the nature of the substituents on the aryl rings can be varied to produce a library of compounds. For instance, a range of 3-hydroxy-1,3-diaryl derivatives has been synthesized with different substitution patterns on the aryl rings, including methoxy, ethoxy, bromo, fluoro, and nitro groups. pensoft.net The yields of these reactions are generally good, ranging from 61% to 84%. pensoft.net

Below is a table summarizing the synthesis of various 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides:

Substituent at C-1 (Ar¹)Substituent at C-3 (Ar²)Yield (%)Melting Point (°C)
4-methoxyphenyl3-nitrophenyl84233–234
4-methoxyphenyl4-bromophenyl81245–246
4-ethoxyphenyl3-nitrophenyl80163–164
4-methoxyphenyl4-difluoromethoxyphenyl76193–194
4-methoxyphenyl4-ethoxyphenyl73211–213
4-methoxyphenyl4-fluorophenyl72231–233
4-methoxyphenyl4-methoxyphenyl65211–212
4-ethoxyphenyl3,4-dimethoxyphenyl61229–231

Data sourced from Pharmacia, 2022. pensoft.net

Selective Derivatization of the Saturated Pyridine (B92270) Moiety

The saturated pyridine ring of the hexahydroimidazo[1,2-a]pyridine scaffold presents a different set of challenges and opportunities for functionalization compared to its aromatic counterpart. One documented derivatization strategy involves the dehydration of the 3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridine-1-ium derivatives. Heating these compounds in acetic anhydride (B1165640) leads to the elimination of water and the formation of the corresponding 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-1-ium bromide, which is a partially aromatized system. researchgate.netpensoft.net This transformation highlights a method to introduce unsaturation into the pyridine ring, thereby altering the geometric and electronic properties of the scaffold.

Another approach to functionalizing the saturated pyridine portion is demonstrated in the synthesis of 1-phenyl-5-substituted-octahydroimidazo[1,2-a]pyridines. Although this involves the fully saturated "octahydro" analogue, the principles of derivatization are highly relevant. In this case, a 1-phenyl-5-benzotriazolyloctahydroimidazo[1,2-a]pyridine synthon is reacted with various nucleophiles, such as Grignard reagents, allylsilanes, and silyl (B83357) enol ethers, to introduce substituents at the C-5 position in good to excellent yields. This method provides a pathway to selectively introduce alkyl, allyl, and other functional groups onto the saturated six-membered ring.

Synthesis of Polycyclic and Spirocyclic Systems Incorporating the Hexahydroimidazo[1,2-a]pyridine Scaffold

The rigid, three-dimensional structure of this compound makes it an excellent building block for the construction of more complex polycyclic and spirocyclic systems. These intricate architectures are of great interest in drug discovery as they allow for the exploration of a wider chemical space.

One example of the construction of a spirocyclic system involves a multi-component reaction for the synthesis of novel spiro-imidazo pyridine-indene derivatives. Specifically, compounds such as (Z)-5-Amino-8-nitro-3′-oxo-2′-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)-2,2′,3,3′-tetrahydro-1H-spiro[imidazo[1,2-a]pyridine-7,1′-indene]-6-carbonitrile have been synthesized. This reaction proceeds through the in-situ generation of heterocyclic ketene (B1206846) aminals from 1,1-bis(methylthio)-2-nitroethylene (B140038) and a diamine, which then react with [1,2′-biindenylidene]-1′,3,3′-trione (bindone) and malononitrile (B47326) in the presence of an acid catalyst. This one-pot reaction creates a spirocyclic system at the C-7 position of the hexahydropyridine ring.

The following table showcases examples of synthesized indenylidene-1H-spiro[imidazo[1,2-a]pyridine-7,1′-indene] derivatives:

Diamine PrecursorProduct
Ethane-1,2-diamine(Z)-5-Amino-8-nitro-3′-oxo-2′-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)-2,2′,3,3′-tetrahydro-1H-spiro[imidazo[1,2-a]pyridine-7,1′-indene]-6-carbonitrile
Propane-1,3-diamine(Z)-5-Amino-9-nitro-3′-oxo-2′-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)-1,2,3,3′,4,9a-hexahydrospiro[benzo[b]pyrazino[1,2-a]pyridine-6,1′-indene]-7-carbonitrile

While the direct use of pre-formed this compound in the synthesis of such complex systems is not extensively documented, these multi-component reactions demonstrate the feasibility of incorporating the saturated scaffold into larger, polycyclic, and spirocyclic frameworks.

Development of Novel Heterocyclic Systems based on the Core Structure

The this compound core can serve as a template for the development of novel heterocyclic systems through various chemical transformations. As previously mentioned, the dehydration of 3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridine-1-ium bromides leads to the formation of 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-1-ium salts. researchgate.netpensoft.net This transformation represents the creation of a new, partially unsaturated heterocyclic system from the saturated core.

Further research into ring-opening, ring-expansion, or rearrangement reactions of the this compound scaffold could lead to the discovery of entirely new classes of heterocyclic compounds. The inherent strain and reactivity of the bicyclic system can be exploited to drive these transformations, providing access to novel molecular architectures for biological screening. While the current body of literature primarily focuses on the functionalization of the existing scaffold, the potential for using it as a synthetic intermediate for more profound structural modifications remains a promising area for future exploration.

Applications of 2,3,5,6,7,8 Hexahydroimidazo 1,2 a Pyridine in Chemical Sciences Non Clinical

Role as a Versatile Building Block in Complex Organic Synthesis

The 2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridine core is a valuable building block for the synthesis of more complex and functionally diverse molecules. Its utility is prominently demonstrated through its formation and derivatization via multicomponent reactions (MCRs) and domino reactions, which allow for the rapid construction of molecular complexity from simple starting materials in a single synthetic operation. acs.orgresearchgate.net

Researchers have developed efficient one-pot, multicomponent reactions to synthesize novel tetrasubstituted hexahydroimidazo[1,2-a]pyridines. acs.org One such strategy involves the reaction of cinnamaldehydes, ethylenediamines, and 1,3-dicarbonyl compounds, catalyzed by acetic acid under ambient conditions. acs.org This method is notable for its efficiency, constructing two new cycles and four new bonds in a single step, yielding the product exclusively as a single trans-isomer. acs.org The versatility of this approach allows for a wide range of substituents to be incorporated into the final structure, depending on the choice of starting materials.

Domino reactions have also been employed to create variable hydrogenated states of the imidazo[1,2-a]pyridine (B132010) system, including tetrahydro-, hexa-, and octahydro- variants. researchgate.net For instance, the cyclization of polyfluoroalkyl-3-oxo esters with ethylenediamine (B42938) and various aldehydes leads to the formation of highly functionalized octahydroimidazo[1,2-a]pyridine carboxylates and related structures. researchgate.net These reactions proceed through a complex cascade of bond-forming events, showcasing the scaffold's accessibility through sophisticated synthetic design. The ability to introduce fluorine-containing moieties is particularly significant, as these groups can dramatically alter the properties of the final compounds. researchgate.net

Furthermore, the synthesis of 1-phenyl-5-substituted-octahydroimidazo[1,2-a]pyridines has been achieved by first preparing a 5-benzotriazolyl-substituted precursor from glutaraldehyde, benzotriazole, and N-phenylethylenediamine. acs.org This intermediate then readily reacts with a variety of nucleophiles, including Grignard reagents, allylsilanes, and silyl (B83357) enol ethers, to introduce diverse functional groups at the 5-position in good to excellent yields. acs.org This two-step process highlights how the pre-formed, functionalized scaffold can serve as a platform for further elaboration into a library of complex derivatives.

The following table summarizes selected synthetic approaches that underscore the role of the hexahydroimidazo[1,2-a]pyridine core as a foundational structure in organic synthesis.

Reaction TypeStarting MaterialsKey FeaturesProduct Class
One-Pot Multicomponent Reaction Cinnamaldehydes, Ethylenediamines, 1,3-DicarbonylsAmbient conditions; Acetic acid catalyst; Forms two cycles and four bonds in one pot; High stereoselectivity (trans isomer). acs.orgTetrasubstituted hexahydroimidazo[1,2-a]pyridines. acs.org
Domino Reaction Polyfluoroalkyl-3-oxo esters, Ethylenediamine, AldehydesAccess to various hydrogenation levels (tetrahydro, hexahydro, octahydro); Introduces polyfluoroalkyl groups. researchgate.netFunctionalized octahydroimidazo[1,2-a]pyridine carboxylates. researchgate.net
Functionalization of Precursor 1-Phenyl-5-benzotriazolyloctahydroimidazo[1,2-a]pyridine, Nucleophiles (e.g., Grignard reagents)Two-step synthesis; Benzotriazole as a versatile leaving group; Allows diverse substitution at the 5-position. acs.org1-Phenyl-5-substituted-octahydroimidazo[1,2-a]pyridines. acs.org

Catalytic Applications: Organocatalysis and Ligand Design for Metal-Catalyzed Reactions

While the aromatic parent, imidazo[1,2-a]pyridine, and other chiral pyridine (B92270) derivatives have found extensive use in catalysis, the application of the saturated this compound scaffold in this domain is a largely unexplored area of research. nih.goveurekaselect.commiami.edu

The development of chiral versions of this scaffold could open avenues for its use in asymmetric organocatalysis. Chiral pyridines and their N-oxides are known to be effective catalysts in a variety of enantioselective transformations. nih.govresearchgate.netresearchgate.net The rigid, bicyclic structure of the hexahydroimidazo[1,2-a]pyridine core, when appropriately substituted with chiral moieties, could provide a well-defined stereochemical environment for inducing asymmetry in reactions. For example, recent work on the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines (the aromatic analogues) has suggested their potential application in developing novel chiral organocatalysts. nih.govresearchgate.net This points to a potential future research direction for their saturated counterparts.

In the realm of metal-catalyzed reactions, the nitrogen atoms within the hexahydroimidazo[1,2-a]pyridine structure offer potential coordination sites for transition metals. wikipedia.org The design of ligands is crucial for controlling the reactivity and selectivity of metal catalysts. Derivatives of the aromatic imidazo[1,2-a]pyridine scaffold have been synthesized and successfully used as ligands in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings. researchgate.netrsc.org These ligands, featuring phosphine (B1218219) groups attached to the heterocyclic core, demonstrate the potential of this framework in ligand design. researchgate.net Although specific examples involving the hexahydro- variant are not yet reported, its stereochemically rich and less-conjugated framework could offer different steric and electronic properties compared to its aromatic counterpart, potentially leading to novel catalytic activities. The synthesis of gold(III) complexes with aromatic imidazo[1,2-a]pyridine derivatives further confirms the coordinating ability of this heterocyclic system, suggesting that the hexahydro- version could similarly form stable metal complexes for catalytic applications. nih.govnih.gov

Use in Materials Science: Precursors for Polymers, Supramolecular Architectures, or Functional Materials

The application of this compound as a precursor for polymers, supramolecular structures, or functional materials is not yet established in the scientific literature. However, the parent aromatic imidazo[1,2-a]pyridine scaffold is recognized for its utility in materials science, largely due to its favorable optoelectronic properties, such as high quantum yields and good stability, which make it suitable for applications in bioimaging and chemosensors. researchgate.netrsc.orgnih.gov

The saturated nature of the hexahydro- scaffold precludes the conjugated electronic systems responsible for the photophysical properties of its aromatic relatives. However, its rigid bicyclic structure could be exploited in the construction of well-defined three-dimensional materials. If functionalized with appropriate polymerizable groups, it could serve as a monomer to create polymers with unique stereochemical and conformational properties. Similarly, derivatization with multiple binding sites could allow it to act as a building block for metal-organic frameworks (MOFs) or other supramolecular assemblies where the defined geometry of the core unit is translated into a larger, ordered architecture. mdpi.com These remain speculative applications that invite future investigation.

Research into Host-Guest Chemistry and Recognition Phenomena

Specific research into the host-guest chemistry and molecular recognition phenomena of this compound is currently absent from the literature. Host-guest chemistry involves the complexation of a "guest" molecule within a "host" molecule, driven by non-covalent interactions. rsc.org

The structural features of the hexahydroimidazo[1,2-a]pyridine scaffold suggest it could be a viable candidate for such studies. The presence of nitrogen atoms, particularly the N-H group in the imidazolidine (B613845) ring, provides sites for hydrogen bonding, a key interaction in molecular recognition. When functionalized with additional recognition motifs (e.g., aromatic rings for π-stacking, or crown ether moieties for ion binding), the rigid bicyclic core could serve as a pre-organized platform for selectively binding specific guest molecules.

The ability of related pyridine- and imidazole-based ligands to form well-defined coordination compounds and supramolecular assemblies with metal ions is well-documented. mdpi.comresearchgate.net This demonstrates that the fundamental heterocyclic components of the scaffold are active participants in molecular complexation. Future research could explore the synthesis of larger, cage-like structures derived from this scaffold, potentially leading to new hosts for encapsulating small molecule guests, an area of intense interest for applications in sensing, catalysis, and transport. rsc.org

Advanced Methodologies for Chemical Analysis and Quantification in Research Contexts

High-Performance Chromatographic Techniques for Separation and Purity Assessment in Reaction Mixtures

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation and purity assessment of non-volatile and thermally labile compounds like 2,3,5,6,7,8-Hexahydroimidazo[1,2-a]pyridine. The polarity and basicity of this compound necessitate careful method development to achieve optimal separation from starting materials, intermediates, and byproducts.

Reversed-Phase HPLC: This is the most common mode for the analysis of polar organic molecules. For this compound, a C18 or C8 stationary phase is typically employed. The mobile phase often consists of a mixture of water and a polar organic solvent such as acetonitrile (B52724) or methanol. nih.gov To ensure good peak shape and retention for the basic analyte, an acidic modifier like formic acid or trifluoroacetic acid is usually added to the mobile phase. This protonates the basic nitrogen atoms, reducing tailing and improving chromatographic performance. The use of aqueous formic acid in the mobile phase has been shown to increase ionization and the mass spectrometer signal intensity for nitrogen-containing heterocyclic compounds. researchgate.net

Chiral HPLC: Given the potential for stereoisomerism in derivatives of this compound, chiral HPLC is essential for the separation and quantification of enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. nih.gov The separation can be achieved in various modes, including normal-phase, polar organic, and reversed-phase, depending on the specific derivative and the CSP. researchgate.net For structurally similar compounds like hexahydroquinoline derivatives, chiral separations have been successfully achieved using derivatized β-cyclodextrin and macrocyclic glycopeptide selectors in both reversed-phase and normal-phase modes. researchgate.netnih.gov

Purity Assessment: HPLC coupled with a UV detector is a standard method for determining the purity of this compound. The area percentage of the main peak relative to the total area of all peaks in the chromatogram provides a measure of purity. For more accurate quantification, a reference standard of known purity is used to create a calibration curve.

Table 1: Illustrative HPLC Method Parameters for Purity Assessment of this compound

ParameterReversed-Phase HPLCChiral HPLC
Column C18, 4.6 x 150 mm, 5 µmCellulose-based CSP, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: AcetonitrileA: n-HexaneB: Isopropanol
Gradient 5% B to 95% B in 20 minIsocratic, 90:10 (A:B)
Flow Rate 1.0 mL/min0.8 mL/min
Column Temp. 30 °C25 °C
Detection UV at 210 nmUV at 220 nm
Injection Vol. 10 µL15 µL

Hyphenated Techniques for Reaction Monitoring and Product Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex reaction mixtures and the unambiguous identification of products.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an indispensable technique for the analysis of this compound. It provides both retention time data from the LC separation and mass-to-charge ratio (m/z) information from the MS detector, allowing for the confirmation of the molecular weight of the target compound and the identification of impurities. For reaction monitoring, LC-MS can be used to track the consumption of starting materials and the formation of products and intermediates over time. The development of an LC-MS/MS method, often utilizing a triple quadrupole mass spectrometer, allows for highly selective and sensitive quantification through selected reaction monitoring (SRM). mdpi.comtmc.edu In this mode, a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored.

Gas Chromatography-Mass Spectrometry (GC-MS): While this compound itself may have limited volatility, GC-MS can be a valuable tool for the analysis of more volatile precursors or reaction byproducts. For instance, the analysis of related pyridine (B92270) and piperidine (B6355638) derivatives by GC-MS is well-established. nih.govgoogle.com The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that can be used for structural elucidation. The fragmentation of cyclic amines often involves alpha-cleavage, leading to the formation of a stable iminium ion. For N-substituted piperidines, a characteristic fragmentation is the loss of the substituent from the nitrogen atom. youtube.com

Table 2: Expected Mass Spectrometric Data for this compound

TechniqueIonization ModeExpected [M+H]⁺ (m/z)Potential Key Fragment Ions (m/z)
LC-MS ESI+125.107396, 82, 68
GC-MS EI124.1000 (M⁺)123, 95, 81, 67

Spectroscopic Methods for In-Situ Kinetic Studies and Reaction Progress Analysis

In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions without the need for sampling and quenching. This provides a wealth of kinetic and mechanistic information.

In-Situ Fourier Transform Infrared (FTIR) Spectroscopy: In-situ FTIR is a powerful technique for monitoring the progress of reactions in real-time. youtube.com By immersing an attenuated total reflectance (ATR) probe into the reaction vessel, changes in the concentration of reactants, intermediates, and products can be tracked by monitoring the intensity of their characteristic infrared absorption bands. acs.org For the synthesis of this compound via the hydrogenation of an imidazo[1,2-a]pyridine (B132010) precursor, one could monitor the disappearance of the C=C and C=N stretching vibrations of the aromatic precursor and the appearance of the C-N and N-H stretching vibrations of the saturated product. xjtu.edu.cn

In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy provides detailed structural information about the species present in a reaction mixture over time. This allows for the unambiguous identification of intermediates and the determination of their concentrations, leading to a deep understanding of the reaction mechanism. For the synthesis of this compound, one could monitor the changes in the aromatic and aliphatic regions of the ¹H NMR spectrum. The disappearance of signals corresponding to the aromatic protons of the starting material and the appearance of new signals in the aliphatic region would indicate the progress of the hydrogenation reaction.

Kinetic Analysis: The data obtained from in-situ spectroscopic methods can be used to determine the kinetic parameters of a reaction, such as the reaction rate and order. For example, by plotting the concentration of the reactant or product as a function of time, the rate constant for the reaction can be calculated. This information is invaluable for optimizing reaction conditions to improve yield and reduce reaction time. Studies on the catalytic hydrogenation of pyridines have utilized these approaches to gain mechanistic insights. nih.govresearchgate.net

Table 3: Spectroscopic Monitoring of the Hydrogenation of an Imidazo[1,2-a]pyridine Precursor

Spectroscopic TechniqueMonitored SpeciesKey Spectral ChangeInformation Obtained
In-Situ FTIR Imidazo[1,2-a]pyridine (reactant)Disappearance of C=C/C=N stretches (~1600-1500 cm⁻¹)Reactant consumption rate
This compound (product)Appearance of C-H stretches (~2900-2800 cm⁻¹) and N-H bend (~1600 cm⁻¹)Product formation rate
In-Situ ¹H NMR Imidazo[1,2-a]pyridine (reactant)Disappearance of aromatic proton signals (~7-8 ppm)Reactant concentration vs. time
This compound (product)Appearance of aliphatic proton signals (~1.5-4 ppm)Product and intermediate concentration vs. time

Q & A

Q. What are the key synthetic methodologies for preparing 2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : The synthesis of hexahydroimidazo[1,2-a]pyridine derivatives often involves multicomponent reactions (MCRs) or cyclization strategies. For example, a one-pot, two-step reaction using alpha-haloketones and amines under ambient conditions has been reported to yield tetrahydroimidazo[1,2-a]pyridine derivatives with moderate to high yields (55–67%) . Solid-phase synthesis methods are also viable, where polymer-bound intermediates are halogenated at specific positions to introduce functional diversity . Key steps include:
  • Step 1 : Condensation of 2-aminonicotinate derivatives with alpha-haloketones.
  • Step 2 : Cyclization via microwave-assisted or thermal conditions to form the fused imidazo-pyridine core .
    Challenges include regioselectivity control and purification of stereoisomers.

Q. How can the crystal structure and intermolecular interactions of hexahydroimidazo[1,2-a]pyridine derivatives be characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, studies show that hexahydroimidazo[1,2-a]pyridine derivatives adopt envelope or screw-boat conformations in the solid state. Intermolecular interactions (e.g., π–π stacking, C–H⋯N, and C–H⋯O hydrogen bonds) stabilize the crystal lattice . Key analytical steps:
  • Data Collection : Use high-resolution synchrotron or lab-based diffractometers.
  • Refinement : Employ SHELXL for small-molecule refinement, accounting for solvent disorder via SQUEEZE routines .
  • Validation : Hirshfeld surface analysis quantifies contributions from H⋯H (73.4%), C⋯H (18.8%), and O⋯H (5.7%) contacts .

Q. What spectroscopic techniques are essential for characterizing imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H and 13C^13C NMR confirm regiochemistry and substituent positions. For example, coupling constants in 1H^1H NMR distinguish between axial and equatorial hydrogens in the hexahydroimidazo ring .
  • IR Spectroscopy : Absorptions at 1720–1730 cm1^{-1} indicate carbonyl groups, while C–H stretching (2800–3000 cm1^{-1}) confirms aliphatic moieties .
  • HRMS : Validates molecular weight and fragmentation patterns, with deviations <2 ppm from calculated values .

Advanced Research Questions

Q. How can computational methods like CoMFA and HASL predict the pharmacological activity of hexahydroimidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Comparative Molecular Field Analysis (CoMFA) and Hypothetical Active Site Lattice (HASL) models correlate steric/electrostatic properties with biological activity. For example:
  • Training Set : Select derivatives with known H+^+/K+^+-ATPase inhibitory or anti-inflammatory activity .
  • Alignment : Optimize bioactive conformations using molecular docking or pharmacophore mapping.
  • Validation : Predict in vitro/in vivo activity for novel analogues, achieving R2^2 >0.8 in regression models .
    Limitations include reliance on accurate force fields and limited applicability to non-covalent interactions.

Q. What strategies resolve contradictions in structure-activity relationships (SARs) for imidazo[1,2-a]pyridine-based therapeutics?

  • Methodological Answer :
  • Data Triangulation : Cross-validate SARs using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) .
  • Crystallographic Insights : Resolve ambiguities in binding modes by overlaying SC-XRD structures with CoMFA contours .
  • Meta-Analysis : Compare SAR trends across related scaffolds (e.g., benzimidazoles vs. imidazopyridines) to identify conserved pharmacophores .

Q. How do π-stacking and intramolecular charge transfer (ICT) affect the fluorescence properties of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :
  • Experimental Design : Synthesize derivatives with electron-donating (e.g., –OCH3_3) or withdrawing (–NO2_2) groups at positions 2 or 3.
  • Spectroscopic Analysis : Measure fluorescence quantum yields and Stokes shifts. For example, nitro-substituted derivatives exhibit red-shifted emission due to ICT .
  • Theoretical Modeling : Use TD-DFT calculations to correlate HOMO-LUMO gaps with observed emission wavelengths .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,5,6,7,8-Hexahydroimidazo[1,2-a]pyridine
Reactant of Route 2
2,3,5,6,7,8-Hexahydroimidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.